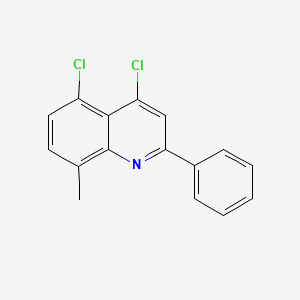![molecular formula C13H2Cl10S2 B15338517 Bis[(perchlorophenyl)thio]methane](/img/structure/B15338517.png)
Bis[(perchlorophenyl)thio]methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(perchlorophenyl)thio]methane is an organosulfur compound with the molecular formula C13H10Cl2S2 It is characterized by the presence of two perchlorophenylthio groups attached to a central methane carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis[(perchlorophenyl)thio]methane typically involves the reaction of perchlorophenylthiol with formaldehyde under acidic conditions. One common method involves the use of paraformaldehyde and hydrochloric acid to facilitate the condensation reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Bis[(perchlorophenyl)thio]methane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thioethers.
Aplicaciones Científicas De Investigación
Bis[(perchlorophenyl)thio]methane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of bis[(perchlorophenyl)thio]methane involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, enzymes, and other cellular components, potentially altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Bis(phenylthio)methane: Similar structure but with phenyl groups instead of perchlorophenyl groups.
Bis(4-chlorophenyl)methane: Contains chlorophenyl groups instead of perchlorophenylthio groups.
Uniqueness
Bis[(perchlorophenyl)thio]methane is unique due to the presence of perchlorophenylthio groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C13H2Cl10S2 |
|---|---|
Peso molecular |
576.8 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentachloro-6-[(2,3,4,5,6-pentachlorophenyl)sulfanylmethylsulfanyl]benzene |
InChI |
InChI=1S/C13H2Cl10S2/c14-2-4(16)8(20)12(9(21)5(2)17)24-1-25-13-10(22)6(18)3(15)7(19)11(13)23/h1H2 |
Clave InChI |
BUNBGJANNZQFIW-UHFFFAOYSA-N |
SMILES canónico |
C(SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)SC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15338434.png)
![(R)-3-Chloro-N-(1-phenylethyl)-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B15338455.png)
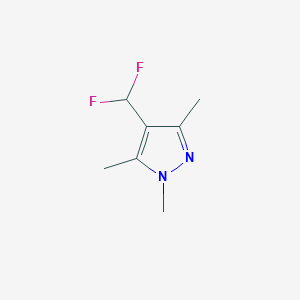
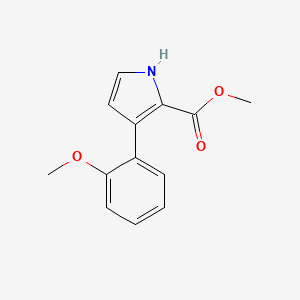
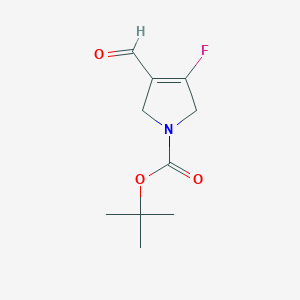
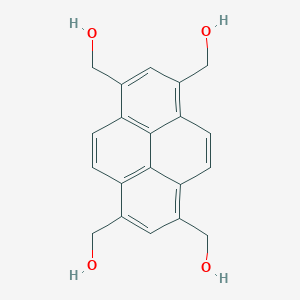

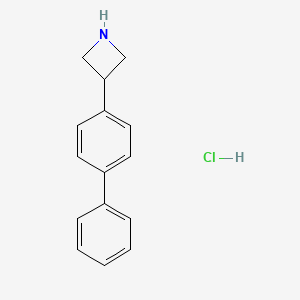
![2-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B15338494.png)
![6-Hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one](/img/structure/B15338501.png)
![6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-(4-oxo-1H-pyridin-2-yl)thieno[2,3-e]thiazine-3-carboxamide](/img/structure/B15338509.png)
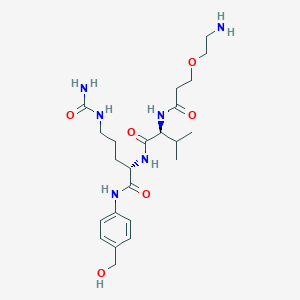
![[(3aS,6S)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol](/img/structure/B15338519.png)
